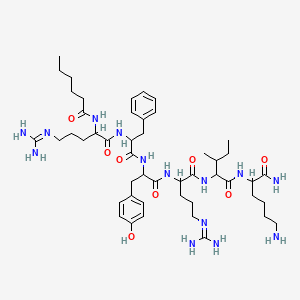

hexanoyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

説明

2. 製法

合成経路および反応条件

ヘキサ-RYYRIK-NH2は、通常、固相ペプチド合成(SPPS)法を用いて合成されます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することを含みます。合成は、C末端アミノ酸を樹脂に付加することから始まり、その後、残りのアミノ酸を段階的に付加していきます。 各アミノ酸は、一時的な保護基によって保護されており、これは次のアミノ酸が添加される前に除去されます。

工業的製造方法

工業的な環境では、ヘキサ-RYYRIK-NH2の製造は、研究室での合成と同様の原理に従っていますが、より大規模に行われます。自動ペプチド合成装置は、プロセスを合理化し、高純度と収率を確保するために、しばしば使用されます。 最終生成物は、高速液体クロマトグラフィー(HPLC)を用いて精製され、質量分析法と核磁気共鳴(NMR)分光法によって特性評価されます。

3. 化学反応の分析

反応の種類

ヘキサ-RYYRIK-NH2は、以下を含む様々な化学反応を起こします。

酸化: ヘキサ-RYYRIK-NH2のチロシン残基は酸化を受け、ジチロシン架橋を形成することがあります。

還元: 存在する場合、ジスルフィド結合は、ジチオスレイトール(DTT)などの還元剤を用いて、遊離のチオールに還元することができます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)または他の酸化剤。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

生成される主な生成物

酸化: ジチロシン架橋。

還元: 遊離のチオール基。

4. 科学研究への応用

ヘキサ-RYYRIK-NH2は、科学研究において幅広い応用範囲を持っています。

特性

分子式 |

C48H78N14O8 |

|---|---|

分子量 |

979.2 g/mol |

IUPAC名 |

6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C48H78N14O8/c1-4-6-8-20-39(64)57-35(18-13-26-55-47(51)52)42(66)60-37(28-31-15-9-7-10-16-31)45(69)61-38(29-32-21-23-33(63)24-22-32)44(68)59-36(19-14-27-56-48(53)54)43(67)62-40(30(3)5-2)46(70)58-34(41(50)65)17-11-12-25-49/h7,9-10,15-16,21-24,30,34-38,40,63H,4-6,8,11-14,17-20,25-29,49H2,1-3H3,(H2,50,65)(H,57,64)(H,58,70)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56) |

InChIキー |

BULLVLNXUBKWQF-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Hex-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .

Industrial Production Methods

In an industrial setting, the production of Hex-RYYRIK-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions

Hex-RYYRIK-NH2 undergoes various chemical reactions, including:

Oxidation: The tyrosine residues in Hex-RYYRIK-NH2 can undergo oxidation, leading to the formation of dityrosine cross-links.

Reduction: The disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: The amino groups in arginine and lysine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Dityrosine cross-links.

Reduction: Free thiol groups.

Substitution: Alkylated or acylated derivatives of Hex-RYYRIK-NH2.

科学的研究の応用

Hex-RYYRIK-NH2 has a wide range of applications in scientific research:

作用機序

6. 類似の化合物との比較

ヘキサ-RYYRIK-NH2は、ノシセプチン受容体に対する高い親和性と特異性でユニークです。類似の化合物には、以下のようなものがあります。

Ac-RYYRIK-NH2: 構造は類似していますが、官能基が異なっており、受容体への結合と活性に違いが見られます.

IsoVa-RYYRIK-NH2: イソバレリル基を持つ誘導体で、結合親和性とアンタゴニスト活性に影響を与えます.

H-YGGFRYYRIK-NH2: オピオイド受容体とノシセプチン受容体のリガンドを組み合わせたハイブリッドペプチドで、異なる薬理学的特性を示します.

これらの化合物は、ノシセプチン受容体を標的とするペプチドの構造的多様性と機能的特異性を示しています。

類似化合物との比較

Hex-RYYRIK-NH2 is unique in its high affinity and specificity for the nociceptin receptor. Similar compounds include:

Ac-RYYRIK-NH2: Another hexapeptide with similar structure but different functional groups, leading to variations in receptor binding and activity.

IsoVa-RYYRIK-NH2: A derivative with an isovaleryl group, which affects its binding affinity and antagonist activity.

H-YGGFRYYRIK-NH2: A hybrid peptide combining opioid and nociceptin receptor ligands, showing different pharmacological properties.

These compounds highlight the structural diversity and functional specificity of peptides targeting the nociceptin receptor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。